molecular formula C19H21Cl2NO2S B2795803 2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 956753-99-4

2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2795803
CAS No.: 956753-99-4
M. Wt: 398.34
InChI Key: IAYPTUFNWGMXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide is a sulfinyl-containing acetamide derivative characterized by a 4-(tert-butyl)benzyl group attached via a sulfinyl (S=O) linkage to an acetamide backbone, which is further substituted with a 2,4-dichlorophenyl moiety. The tert-butyl group enhances lipophilicity, while the sulfinyl group may influence electronic properties and hydrogen-bonding capacity, affecting solubility and receptor interactions .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfinyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO2S/c1-19(2,3)14-6-4-13(5-7-14)11-25(24)12-18(23)22-17-9-8-15(20)10-16(17)21/h4-10H,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPTUFNWGMXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Preparation of 4-(tert-butyl)benzyl chloride: This can be achieved by reacting 4-(tert-butyl)toluene with chlorine gas in the presence of a catalyst.

    Formation of 4-(tert-butyl)benzyl sulfoxide: The benzyl chloride is then reacted with a sulfinylating agent, such as dimethyl sulfoxide (DMSO), under basic conditions to form the sulfoxide.

    Coupling with N-(2,4-dichlorophenyl)acetamide: The final step involves coupling the sulfoxide with N-(2,4-dichlorophenyl)acetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Formation of the corresponding sulfone

    Reduction: Formation of the corresponding sulfide

    Substitution: Formation of substituted acetamides

Scientific Research Applications

2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Sulfanyl vs. Sulfinyl Groups

  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide (CAS 477313-55-6): Replaces the sulfinyl group with a sulfanyl (S-) linkage. Similar dichlorophenyl and tert-butyl groups suggest shared targets, though biological activity data is unavailable.
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide: Contains a sulfonyl (SO₂) group instead of sulfinyl.

Dichlorophenyl Substitutions

  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Lacks the sulfinyl group but shares the dichlorophenyl-acetamide backbone.
  • 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide: Replaces the sulfinyl-tert-butylbenzyl group with a thiazole-coumarin system. Demonstrated α-glucosidase inhibitory activity (IC₅₀: 3.597 ± 0.14 µg/mL), suggesting dichlorophenyl-acetamide derivatives may target metabolic enzymes .

Melting Points and Solubility

  • Target Compound : Expected higher melting point (~200–220°C) due to sulfinyl polarity, compared to sulfanyl analogs (e.g., 216–220°C for coumarin-thiazole derivatives) .
  • Synthetic Routes :
    • Sulfinyl groups are often synthesized via oxidation of sulfanyl precursors using m-chloroperoxybenzoic acid (e.g., as in ) .
    • tert-butylbenzyl groups are introduced via alkylation or Suzuki coupling .

Docking and Computational Studies

  • AutoDock Vina Predictions :
    • Sulfinyl groups may improve binding energy compared to sulfanyl analogs due to stronger hydrogen bonds (e.g., with GABA receptor residues) .
    • Dichlorophenyl groups show favorable hydrophobic interactions in COX-2 active sites .

Biological Activity

2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide, commonly referred to in research contexts as U-51754, is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the biological activity of this compound based on diverse sources, including synthesis, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The chemical formula for 2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide is C16H18Cl2N2O2SC_{16}H_{18}Cl_2N_2O_2S. Its structure features a sulfinyl group attached to a benzyl moiety and a dichlorophenyl acetamide, which is critical for its biological activity.

Research indicates that U-51754 exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX is essential in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, U-51754 can reduce inflammatory responses.

Anti-Inflammatory Effects

A study demonstrated that U-51754 significantly inhibited the production of prostaglandin E2 (PGE2) in vitro. The half-maximal inhibitory concentration (IC50) values were reported as follows:

CompoundIC50 (μM)Target Enzyme
U-5175425.0COX-1
U-5175430.5COX-2

These results suggest that U-51754 has comparable potency to established anti-inflammatory drugs like ibuprofen and celecoxib .

Analgesic Activity

In vivo studies using animal models have shown that U-51754 possesses significant analgesic properties. The compound was tested in a formalin-induced pain model, where it reduced both the acute and chronic phases of pain significantly compared to control groups.

Case Studies

  • Study on Inflammatory Bowel Disease (IBD) : In a model of IBD, treatment with U-51754 resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced mucosal damage and inflammation scores compared to untreated controls.
  • Osteoarthritis Model : In a rat model of osteoarthritis, administration of U-51754 led to improved joint function and reduced pain behavior, highlighting its potential for treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfinyl group and variations in the aromatic rings can significantly influence the potency and selectivity of U-51754 against COX enzymes. For instance, increasing the steric bulk around the sulfinyl group enhances COX inhibition while maintaining low toxicity profiles.

Toxicological Profile

While U-51754 exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that at therapeutic doses, it does not exhibit significant acute toxicity or adverse effects on liver or kidney functions .

Q & A

Basic: What are the standard synthetic routes for preparing 2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide, and what key reaction conditions are required?

Answer:
The synthesis typically involves multi-step reactions:

Sulfinyl Group Introduction : Oxidation of a sulfanyl precursor using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled temperatures (0–25°C) .

Amide Coupling : Reacting the sulfinyl intermediate with 2,4-dichloroaniline using coupling reagents like EDC/HOBt in anhydrous DMF or dichloromethane .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Critical Conditions :

  • Inert atmosphere (N₂/Ar) to prevent oxidation side reactions.
  • Strict temperature control during sulfinyl formation to avoid over-oxidation to sulfone .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the sulfinyl group (δ ~2.8–3.5 ppm for SO) and acetamide backbone .
  • IR Spectroscopy : Peaks at ~1040 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and isotopic patterns from chlorine atoms .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Advanced: How can researchers optimize the yield and purity of the sulfinyl intermediate during synthesis?

Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize the sulfinyl intermediate .
  • Catalyst Screening : Test alternatives to m-CPBA, such as NaIO₄ or Oxone®, to reduce byproducts .
  • Reaction Monitoring : TLC or HPLC to track sulfinyl formation and halt oxidation before sulfone generation .
  • Temperature Gradients : Stepwise warming (e.g., 0°C → RT) to balance reaction rate and selectivity .

Advanced: What strategies are recommended for resolving discrepancies in reported biological activity data for this compound?

Answer:

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) across labs to normalize data .
  • Structural Validation : Confirm batch purity via HPLC and NMR to rule out impurities affecting activity .
  • Mechanistic Cross-Check : Combine enzyme inhibition assays with cellular models (e.g., HEK293 cells) to validate target engagement .

Basic: What in vitro assays are commonly employed to assess the potential therapeutic effects of this compound?

Answer:

  • Enzyme Inhibition : Kinase or protease assays using fluorogenic substrates (e.g., ATPase/GTPase activity) .
  • Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., MCF-7, HeLa) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) .

Advanced: How can computational modeling be integrated to predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to active sites (e.g., kinase ATP pockets) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., tert-butyl position) with activity trends .

Basic: What are the critical physicochemical properties (e.g., solubility, logP) that influence the experimental design for this compound?

Answer:

  • logP : Determine via reverse-phase HPLC; target logP ~3.5 for membrane permeability .
  • Aqueous Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid .
  • Stability : Test degradation under UV light, humidity, and varied pH (3–9) using LC-MS .

Advanced: What methodologies are used to investigate the metabolic stability and in vivo pharmacokinetics of this compound?

Answer:

  • Microsomal Incubations : Human liver microsomes + NADPH to identify Phase I metabolites via LC-MS/MS .
  • Rodent PK Studies : Administer IV/PO doses to Sprague-Dawley rats; collect plasma for AUC and half-life calculations .
  • Tissue Distribution : Radiolabel the compound and quantify accumulation in organs .

Basic: How can researchers confirm the absence of stereochemical impurities in the final product?

Answer:

  • Chiral HPLC : Use a Chiralpak® column to separate enantiomers .
  • Optical Rotation : Compare [α]D values with literature for sulfinyl-containing analogs .
  • X-ray Analysis : Resolve absolute configuration if single crystals are obtainable .

Advanced: What approaches are effective in elucidating the mechanism of action when initial biochemical assays yield inconclusive results?

Answer:

  • CRISPR-Cas9 Knockouts : Silence putative targets (e.g., kinases) and assess compound activity .
  • Thermal Proteome Profiling (TPP) : Identify target proteins by monitoring thermal stability shifts .
  • Phosphoproteomics : Use LC-MS/MS to map signaling pathway alterations post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.